molecular formula C21H16N2O2S B3454998 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide

Cat. No.: B3454998
M. Wt: 360.4 g/mol
InChI Key: UWNZHEUXPBJYST-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide is a complex organic compound featuring a benzothiazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of multiple functional groups, including hydroxyl and amide groups, makes it a versatile molecule for further chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form benzothiazole, followed by subsequent reactions to introduce the phenyl and hydroxyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, continuous flow chemistry, and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The benzothiazole ring can be reduced to form a thiazoline or thiazolidine derivative.

  • Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-methylbenzamide derivatives with ketone or carboxylic acid functionalities.

  • Reduction: Formation of thiazoline or thiazolidine derivatives.

  • Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological activity of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide has been explored in various studies. It has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound has been investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for the development of new drugs for pain management and inflammation.

Industry: In material science, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.

  • Receptors: Binding to specific receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-(1,3-benzothiazol-2-yl)methanesulfonamide

  • 3-(1,3-benzothiazol-2-yl)quinazolin-4(3H)-ones

Uniqueness: N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-18(24)16(12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNZHEUXPBJYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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